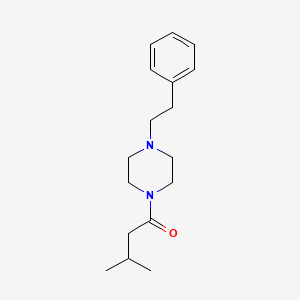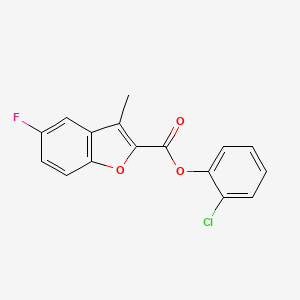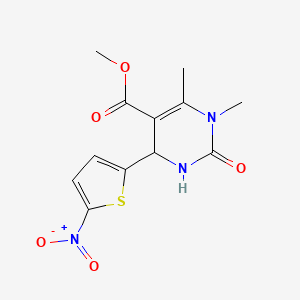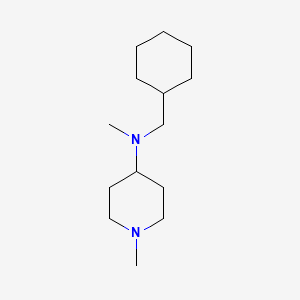
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine, also known as MBPEP, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in the field of neuroscience. MBPEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal excitability.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and drug addiction. 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of many neurological disorders.
Wirkmechanismus
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine acts as a positive allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The binding of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine to the mGluR5 receptor enhances its activity, leading to increased intracellular signaling and downstream effects on synaptic plasticity and neuronal excitability. This mechanism of action is thought to underlie the therapeutic effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine in various neurological disorders.
Biochemical and Physiological Effects
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It can increase the release of neurotransmitters such as glutamate and dopamine, which are involved in learning and memory processes. 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine can also enhance synaptic plasticity and neuronal excitability, leading to improved cognitive function and memory. Additionally, 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine for laboratory research is its high selectivity for the mGluR5 receptor, which allows for precise modulation of this target. 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine is also relatively stable and has good solubility in water, making it easy to handle in laboratory experiments. However, one limitation of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account in experimental design.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of more potent and selective allosteric modulators of the mGluR5 receptor, which may have improved therapeutic efficacy and fewer side effects. Another direction is the investigation of the effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine on other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine and to optimize dosing regimens for clinical use.
Conclusion
In conclusion, 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine (1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine) is a promising compound for scientific research in the field of neuroscience. Its selective positive allosteric modulation of the mGluR5 receptor has potential therapeutic applications in the treatment of various neurological disorders. Future research on 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine may lead to the development of more effective treatments for these disorders.
Synthesemethoden
The synthesis of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-(3-methylbutanoyl)piperazine with 2-phenylethylamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine with high purity, making it suitable for laboratory research.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-15(2)14-17(20)19-12-10-18(11-13-19)9-8-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKGVGXOHAAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)





![1-fluoro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5061671.png)
![N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5061674.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5061695.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5061705.png)
